Diisopropyl (cyanomethyl)phosphonate
Overview
Description
Diisopropyl (cyanomethyl)phosphonate is an organophosphorus compound with the molecular formula C8H16NO3P and a molecular weight of 205.19 g/mol . It is characterized by the presence of a cyanomethyl group attached to a phosphonate moiety, with two isopropyl groups as ester substituents. This compound is used in various chemical syntheses and has applications in scientific research .
Scientific Research Applications
Diisopropyl (cyanomethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like diisopropyl methylphosphonate have been found to interact with enzymes such as parathion hydrolase .
Mode of Action
It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to inhibit metabolic enzymes . This suggests that Diisopropyl (cyanomethyl)phosphonate may interact with its targets in a similar manner, potentially inhibiting their function.
Biochemical Pathways
Phosphonates, including this compound, are known to affect various biochemical pathways. For instance, they can be utilized by microbes as a source of phosphorus, affecting both C-P lyase and phosphonatase degradative pathways
Result of Action
Given that phosphonates can inhibit metabolic enzymes , it’s plausible that this compound could have similar effects, potentially disrupting normal cellular processes.
Biochemical Analysis
Biochemical Properties
Diisopropyl (cyanomethyl)phosphonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with phosphatases and kinases, which are crucial for phosphorylation and dephosphorylation processes. These interactions can influence the activity of these enzymes, thereby affecting various biochemical pathways . The nature of these interactions often involves binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as cyclic AMP (cAMP) and calcium ions, which are vital for various cellular processes . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the alteration of the enzyme’s conformation and activity, thereby influencing various biochemical pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function by modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by phosphatases and kinases, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution within the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, it can be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl (cyanomethyl)phosphonate can be synthesized through the reaction of diisopropyl phosphite with cyanomethyl halides under basic conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution of the halide by the phosphite.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (cyanomethyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles to form substituted phosphonates.
Oxidation: Can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted phosphonates: Formed through nucleophilic substitution.
Phosphonic acids: Resulting from oxidation reactions.
Phosphine derivatives: Produced via reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl methylphosphonate: Similar in structure but with a methyl group instead of a cyanomethyl group.
Diethyl cyanomethylphosphonate: Similar but with ethyl groups instead of isopropyl groups.
Uniqueness
Diisopropyl (cyanomethyl)phosphonate is unique due to its specific combination of isopropyl and cyanomethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-di(propan-2-yloxy)phosphorylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h7-8H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDIIJHQSUNBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CC#N)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176042 | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Diisopropyl cyanomethylphosphonate | |
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CAS No. |
21658-95-7, 58264-04-3 | |
Record name | Bis(1-methylethyl) P-(cyanomethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21658-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021658957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diisopropyl (cyanomethyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5YRB8PTC | |
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Retrosynthesis Analysis
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